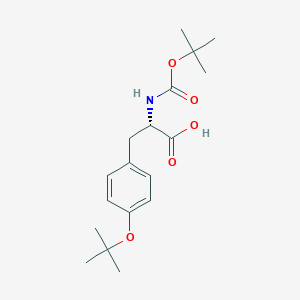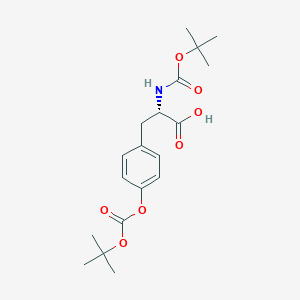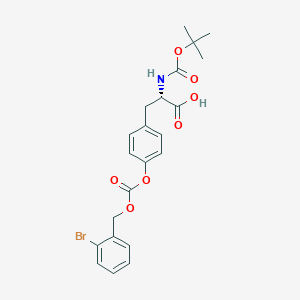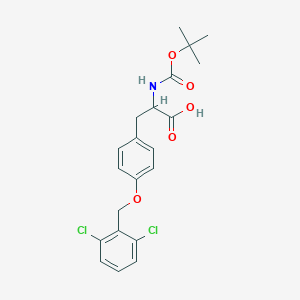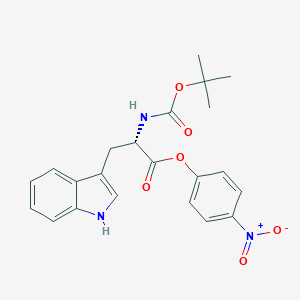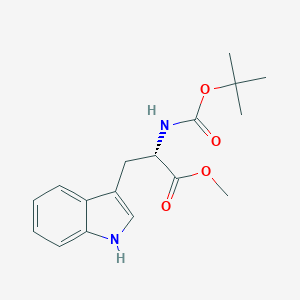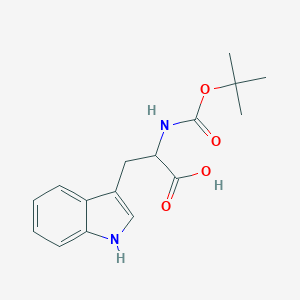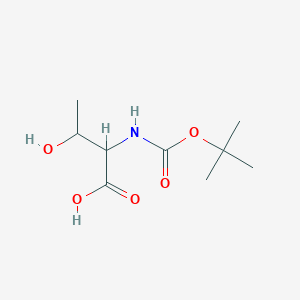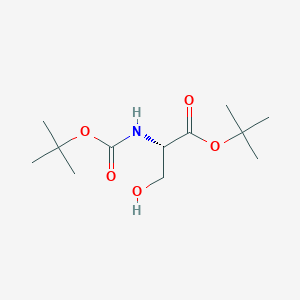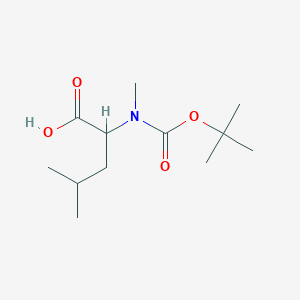
Boc-N-甲基-L-亮氨酸
描述
Boc-N-methyl-L-leucine is a peptidyl nucleobase that has been shown to inhibit tumor cell growth and induce tumor regression in animal models. It is an amide of leucine and the antibiotic aminouracil, which is a guanine analogue .
Synthesis Analysis
The synthesis of N-methylated polypeptides involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). The use of both monomer types offers different mechanistic features and results in a multitude of functional materials . The synthesis of α-substituted and N-methylated NCAs (αNNCAs) of several amino acids were investigated . N-Methyl-dl-alanine was synthesized starting from 2-bromopropanoic acid and methylamine .
Molecular Structure Analysis
The molecular formula of Boc-N-methyl-L-leucine is C12H23NO4 .
Chemical Reactions Analysis
Boc-N-methyl-L-leucine is a BOC (tert-butyloxycarbonyl) protected N-methylated leucine .
Physical And Chemical Properties Analysis
Boc-N-methyl-L-leucine has a molecular weight of 245.32 g/mol. Its physical properties include a melting point of 55-60 °C, a boiling point of 338.2±21.0 °C (Predicted), and a density of 1.053±0.06 g/cm3 (Predicted). It should be stored in a sealed, dry environment at 2-8°C .
科学研究应用
pH响应聚合物的合成: Boc-L-亮氨酸衍生物已被用于合成pH响应手性聚合物。由于其pH响应行为和形成高度有序结构的能力,这些聚合物在药物递送和生物分子缀合中显示出潜力 (Bauri, Roy, Pant, & De, 2013).
在肽的三氚标记中的应用: Boc-Leu-OSu 已用于生物活性小肽的高比活三氚标记中,这对于推进小肽生物活性研究至关重要 (Egan & Filer, 2015).
分子构象的研究: 对N-(叔丁氧羰基)-L-异亮氨酰-L-亮氨酸甲酯的研究提供了对肽单元构型和分子构象的见解,有助于我们了解肽结构 (Thirumuruhan, Sony, Shanmugam, Ponnuswamy, & Jayakumar, 2004).
电致变色材料的开发: Boc-L-亮氨酸已被用于合成氨基酸功能化的聚(3,4-乙撑二氧噻吩)衍生物,由于其改进的电致变色性能和手性识别能力,这些衍生物在电致变色器件和光学显示器件等应用中显示出前景 (Hu, Lu, Duan, Xu, Zhang, Zhang, Zhang, & Zhen, 2014).
交联聚合物凝胶的制造: Boc-亮氨酸衍生物已被聚合成具有高机械强度的交联聚合物凝胶,适用于需要耐用、有弹性的材料的应用 (Vaish, Roy, & De, 2015).
亮氨酸分解代谢物的研究: 研究探索了亮氨酸及其分解代谢物如何影响牛淋巴细胞中的DNA合成,从而深入了解亮氨酸的代谢作用 (Nonnecke, Franklin, & Nissen, 1991).
双重pH和温度响应聚合物的开发: Boc-L/D-亮氨酸甲基丙烯酰氧乙酯酯用于制备手性共聚物,该共聚物在热和pH依赖性溶解度方面具有应用,这可能有利于药物递送系统 (Bauri, Pant, Roy, & De, 2013).
对映选择性结晶应用: 基于Boc-亮氨酸的聚合物已被用于对映选择性结晶中,展示了它们在手性分离过程中的潜力 (Zhang, Chen, Cui, Zhang, & Yue, 2016).
亮氨酸氨肽酶的抑制剂筛选: 涉及亮氨酸氨肽酶(一种病原菌中的关键毒力因子)的研究已使用亮氨酸衍生物进行抑制剂筛选,这对于开发治疗细菌感染的新疗法至关重要 (Zhang, Tian, Wang, Tian, Wang, Cui, Huo, Feng, Yu, & Ma, 2021).
作用机制
Target of Action
Boc-N-methyl-L-leucine, also known as Boc-N-Me-Leu-OH, is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains that it is incorporated into during synthesis . The role of these targets can vary widely, as they are dependent on the specific peptide being synthesized.
Mode of Action
Boc-N-methyl-L-leucine interacts with its targets by being incorporated into peptide chains during synthesis . The Boc group serves as a protective group for the amino acid during synthesis, preventing unwanted side reactions . Once the peptide synthesis is complete, the Boc group can be removed by treatment with strong acids such as trifluoroacetic acid .
Biochemical Pathways
The specific biochemical pathways affected by Boc-N-methyl-L-leucine are dependent on the peptide it is incorporated into . As a modified amino acid, it can influence the structure and function of the peptide, potentially affecting protein-protein interactions, signal transduction pathways, or enzymatic reactions .
Pharmacokinetics
As a component of a peptide, its bioavailability would be influenced by factors such as the stability of the peptide, the presence of transporters, and the susceptibility to proteolytic enzymes .
Result of Action
The molecular and cellular effects of Boc-N-methyl-L-leucine’s action are dependent on the specific peptide it is incorporated into . Peptides containing N-methylated amino acids like Boc-N-methyl-L-leucine have been shown to have increased proteolytic stability, increased membrane permeability, and altered conformation . These effects can influence the biological activity of the peptide .
Action Environment
The action, efficacy, and stability of Boc-N-methyl-L-leucine are influenced by various environmental factors. These include the conditions of the peptide synthesis, such as the pH and temperature, as well as the biological environment in which the peptide is present . For example, the presence of proteolytic enzymes could affect the stability of the peptide .
未来方向
There is ongoing research into the use of Boc-N-methyl-L-leucine in the synthesis of N-methylated polypeptides. This includes the development of efficient and sustainable methods for N-Boc deprotection using choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This work combines mechanistic studies of the ROP of αNNCAs with initial studies on the solution properties of these polypeptides .
生化分析
Biochemical Properties
Boc-N-methyl-L-leucine interacts with various enzymes and proteins in biochemical reactions. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is part of the branched-chain amino acids catabolic pathway, which is widely spread among bacteria .
Cellular Effects
Boc-N-methyl-L-leucine has been shown to inhibit tumor cell growth and induce tumor regression in animal models . It inhibits tumor growth by inhibiting mitochondrial membrane potential, which may lead to cell death in cancer cells . Furthermore, Boc-N-methyl-L-leucine also inhibits the proliferation of human prostate cancer cells by blocking the synthesis of nucleic acids and proteins .
Molecular Mechanism
The molecular mechanism of Boc-N-methyl-L-leucine involves its interaction with biomolecules and its impact on gene expression. The Boc group can be easily removed by treatment with strong acids such as trifluoroacetic acid . This removal process is crucial for the activation of the compound and its subsequent interactions at the molecular level.
Temporal Effects in Laboratory Settings
The effects of Boc-N-methyl-L-leucine change over time in laboratory settings. For instance, branched-chain amino acid methyl esters, such as Boc-N-methyl-L-leucine, require longer deprotection times, of about 25 minutes, with lower yields compared to amino acids with aliphatic side chains .
Metabolic Pathways
Boc-N-methyl-L-leucine is involved in the branched-chain amino acids catabolic pathway . This pathway generates intermediary products that feed routes of central metabolism, representing a carbon and nitrogen source that supports bacterial growth .
属性
IUPAC Name |
(2S)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJFAOXATCRIKU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53363-89-6 | |
| Record name | (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Boc-N-methyl-L-leucine in the synthesis of PF1022A?
A: Boc-N-methyl-L-leucine serves as a key starting material in the eleven-step synthesis of PF1022A, an anthelmintic cyclodepsipeptide. [] It, along with benzyl 3-phenyl-D-lactate and benzyl D-lactate, provides the structural backbone for this complex molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



